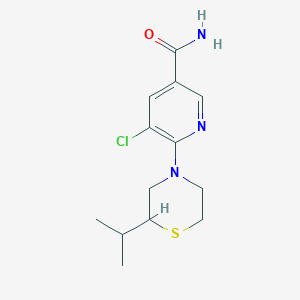![molecular formula C11H16N4S B7591624 5-Methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7591624.png)
5-Methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the triazolopyrimidine family and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 5-Methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, studies have shown that this compound acts by inhibiting the activity of certain enzymes and proteins in the body. It has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been reported to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes.
Biochemical and Physiological Effects:
5-Methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine has been reported to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the replication of viruses, and reduce inflammation in the body. It has also been reported to have neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its potential as a therapeutic agent. This compound has shown promising results in preclinical studies and has the potential to be developed into a drug. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-Methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine. One direction is to further investigate its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, and further research is needed to determine its efficacy in vivo. Another direction is to investigate its potential as an anti-viral agent. Studies have shown that this compound can inhibit the replication of viruses, and further research is needed to determine its efficacy against different types of viruses. Additionally, further research is needed to determine the mechanism of action of this compound and its potential side effects.
In conclusion, 5-Methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method has been reported in several studies, and it has shown promising results in preclinical studies as an anti-cancer, anti-viral, and anti-inflammatory agent. Further research is needed to determine its efficacy in vivo and its potential side effects.
Synthesemethoden
The synthesis of 5-Methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine has been reported in several studies. One of the most common methods involves the reaction of 5-amino-1,2,4-triazole with 5-methyl-2-thiouracil in the presence of acetic acid and acetic anhydride. The reaction leads to the formation of the desired product with a yield of 60-70%. Other methods involve the reaction of 5-amino-1,2,4-triazole with 5-methyl-2-thiouracil in the presence of different solvents and catalysts.
Wissenschaftliche Forschungsanwendungen
5-Methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine has shown potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been reported to exhibit antitumor, antiviral, and antibacterial activities. It has also been reported to have potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
5-methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4S/c1-7(2)9(4)16-10-5-8(3)14-11-12-6-13-15(10)11/h5-7,9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGQFBSTHPXYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)SC(C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7591544.png)
![5-[1-(3-methylphenyl)ethylsulfanyl]-1H-1,2,4-triazole](/img/structure/B7591545.png)
![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-methylpiperazin-1-yl)methanone](/img/structure/B7591551.png)
![2-[(3-Pyridin-2-yloxyanilino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7591553.png)
![2-[[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7591565.png)
![2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol](/img/structure/B7591571.png)
![3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B7591589.png)
![3-(3-methoxy-4-methylsulfanylphenyl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591597.png)
![Spiro[2,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridine-3,3'-thiane]-1-one](/img/structure/B7591603.png)
![3-(4-phenyl-1,3-thiazol-2-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591606.png)
![3-(5-fluoro-1-benzofuran-2-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591611.png)


![1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B7591655.png)